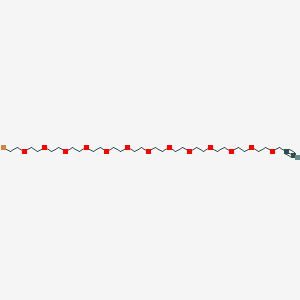

Propargyl-PEG13-bromide

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H55BrO13/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-28-43-29-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-30/h1H,3-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLGLALHALJBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H55BrO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-PEG13-bromide: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Abstract

In the landscape of modern drug development and chemical biology, precision and control are paramount. The ability to link distinct molecular entities—be it an antibody to a cytotoxic payload or a target binder to an E3 ligase ligand—requires molecular tools that are both versatile and reliable. Propargyl-PEG13-bromide has emerged as a cornerstone heterobifunctional linker, engineered to provide researchers with a robust scaffold for creating complex biomolecular constructs. This guide provides an in-depth examination of its core chemistry, strategic applications, and field-proven protocols. We will dissect the distinct roles of its three key components: the bioorthogonal propargyl group for click chemistry, the pharmacokinetically advantageous PEG13 spacer, and the nucleophile-reactive bromide leaving group. This document serves as a technical resource for scientists engaged in the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other advanced bioconjugates.

Section 1: Core Chemistry and Molecular Functionality

The power of this compound lies in its tripartite structure, where each component serves a distinct and essential chemical function. This design enables a sequential and controlled conjugation strategy, which is critical when constructing intricate molecular systems like ADCs or PROTACs.

The Propargyl Group: A Gateway to Bioorthogonal Click Chemistry

The propargyl group, a terminal alkyne, is the reactive handle for one of the most powerful ligation reactions in biotechnology: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This "click chemistry" reaction is prized for its bioorthogonality, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[3][4] The propargyl group reacts with an azide-functionalized molecule to form a highly stable triazole ring, a linkage that is resistant to hydrolysis and enzymatic degradation.[5][6] This makes it an ideal choice for creating permanent connections in therapeutic constructs.[7][8]

The PEG13 Spacer: More Than Just a Linker

The Poly(ethylene glycol) (PEG) chain is not merely a spacer; it is a critical determinant of a conjugate's overall biophysical properties.[9] The PEG13 chain, composed of 13 repeating ethylene oxide units, imparts several crucial advantages:

-

Enhanced Solubility: PEG is highly hydrophilic, and its inclusion significantly improves the aqueous solubility of hydrophobic drugs or ligands, which is a common challenge in formulation development.[10][11][12]

-

Improved Pharmacokinetics: The PEG chain increases the hydrodynamic volume of the conjugate, which can reduce renal clearance rates and shield the molecule from proteolytic degradation, thereby extending its circulation half-life.[][14][15]

-

Reduced Immunogenicity: PEGylation can mask epitopes on proteins or antibodies, reducing their potential to elicit an immune response.[5]

-

Optimized Spatial Orientation: In applications like PROTACs, the linker length is critical for enabling the productive formation of a ternary complex between the target protein and an E3 ligase.[16][17] The defined length of the PEG13 chain provides precise spatial control.

The Bromide Leaving Group: Enabling Nucleophilic Conjugation

At the opposite end of the linker is the bromide atom. Bromide is an excellent leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction.[18][19] This functionality is particularly useful for reacting with thiol groups (R-SH), such as those found on the side chains of cysteine residues in proteins and antibodies.[20][21] The reaction forms a highly stable thioether bond, providing a robust method for the initial anchoring of the linker to a proteinaceous component.[18]

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Engineering PROTACs for Targeted Protein Degradation

PROTACs are revolutionary molecules that co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system—to destroy specific disease-causing proteins. [16]A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. [22][23]this compound serves as an excellent foundational linker for modular PROTAC synthesis. [24]Researchers can synthesize or acquire the two ligand components separately—one with a nucleophile (e.g., thiol) and the other with an azide—and then use the linker to connect them in a stepwise fashion. The defined PEG13 length is often a critical starting point for optimizing the geometry required for efficient ternary complex formation and subsequent protein degradation. [17]

Caption: Mechanism of PROTAC-mediated protein degradation.

Section 3: Experimental Design and Protocols

The following protocols provide a framework for using this compound. All steps should be performed under appropriate laboratory safety standards. Optimization of stoichiometry, concentration, and reaction time is recommended for each specific application.

Protocol: Two-Step Conjugation for ADC Synthesis

This protocol assumes the use of a monoclonal antibody (mAb) with an available cysteine residue and an azide-functionalized cytotoxic payload.

Step A: Conjugation of Linker to Antibody (Thiol-Bromo Reaction)

-

Antibody Preparation: If necessary, partially reduce the mAb (e.g., using TCEP) to expose free thiol groups from interchain disulfide bonds. Immediately purify the reduced mAb using a desalting column equilibrated with a degassed, nitrogen-sparged buffer (e.g., PBS, pH 7.2).

-

Reaction Setup: Adjust the concentration of the reduced mAb to 5-10 mg/mL. In a separate tube, prepare a 10-20 mM stock solution of this compound in a compatible organic solvent like DMSO.

-

Conjugation: Add a 5- to 10-fold molar excess of the this compound stock solution to the stirring mAb solution.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.

-

Purification: Remove unreacted linker and byproducts by purifying the mAb-linker conjugate, typically using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). The resulting product is the propargyl-functionalized antibody.

Step B: Payload Attachment via Copper-Catalyzed Click Chemistry (CuAAC)

-

Reagent Preparation:

-

Prepare a stock solution of the azide-payload (e.g., 10 mM in DMSO).

-

Prepare a stock solution of Copper(II) Sulfate (CuSO₄) (e.g., 50 mM in water).

-

Prepare a stock solution of a Cu(I)-stabilizing ligand, such as THPTA (e.g., 250 mM in water).

-

Crucially, prepare a fresh stock solution of a reducing agent like sodium ascorbate (e.g., 500 mM in water) immediately before use.

-

-

Reaction Setup: To the purified propargyl-functionalized antibody from Step A, add a 3- to 5-fold molar excess of the azide-payload.

-

Catalyst Premix: In a separate microfuge tube, mix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio. This premix helps protect the antibody from copper-mediated damage. [2]4. Reaction Initiation: Add the copper/ligand premix to the antibody/payload mixture to a final copper concentration of 100-250 µM. Immediately initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.

-

Incubation: Gently mix and incubate at room temperature for 1-4 hours.

-

Final Purification: Purify the final ADC conjugate using SEC, TFF, or hydrophobic interaction chromatography (HIC) to remove residual payload, catalyst, and reagents.

Critical Parameters and Optimization

Successful conjugation relies on careful control of reaction conditions. The following table summarizes key parameters for consideration.

| Parameter | Thiol-Bromo Reaction (Step A) | CuAAC Reaction (Step B) | Rationale & Key Insights |

| pH | 7.0 - 8.0 | 7.0 - 7.5 | Thiolate anion (R-S⁻) is the active nucleophile, favored at neutral to slightly basic pH. CuAAC is robust but optimal for bioconjugation in this range. [2] |

| Stoichiometry | 5-10x excess of linker | 3-5x excess of payload | Excess drives the reaction to completion. Higher excess may be needed for Step A due to potential hydrolysis of the linker. |

| Solvent | Aqueous buffer (e.g., PBS) | Aqueous buffer w/ co-solvent | Co-solvents (DMSO, DMF) up to 10-20% (v/v) may be needed to solubilize the azide-payload. |

| Catalyst | N/A | CuSO₄ / Sodium Ascorbate | Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. A ligand like THPTA is crucial to stabilize Cu(I) and protect the biomolecule. [2] |

| Temperature | 4°C to 25°C | 25°C | Lower temperatures can be used for Step A to maintain protein stability over longer reaction times. CuAAC is typically efficient at room temperature. |

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the final conjugate.

| Analytical Technique | Purpose | Expected Outcome for a Successful ADC Synthesis |

| UV-Vis Spectroscopy | Determine protein concentration and Drug-to-Antibody Ratio (DAR). | Increased absorbance at the payload's characteristic wavelength, allowing for calculation of average DAR. |

| Mass Spectrometry (LC-MS) | Confirm covalent modification and determine mass distribution. | An increase in mass corresponding to the addition of the linker and payload. Multiple peaks may indicate different DAR species. |

| SDS-PAGE | Assess integrity and purity. | A shift to a higher molecular weight for the conjugated antibody compared to the unconjugated starting material. |

| Size-Exclusion Chromatography (SEC) | Quantify aggregation and purity. | A single, sharp peak for the monomeric conjugate, with minimal high molecular weight species (aggregates). |

| Hydrophobic Interaction Chromatography (HIC) | Separate species based on DAR. | A profile with distinct peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4), confirming successful conjugation. |

Conclusion

This compound stands out as a highly effective and versatile heterobifunctional linker for advanced research and therapeutic development. Its well-defined chemical functionalities enable controlled, sequential conjugation through robust and bioorthogonal reactions. By providing a stable scaffold that enhances solubility and pharmacokinetic properties, it addresses many of the fundamental challenges in the construction of complex biomolecules. For scientists developing next-generation ADCs, PROTACs, and other targeted agents, this compound is not just a linker, but a critical component for engineering success.

References

- Benchchem. The Bromide Leaving Group in PEG Linkers: A Technical Guide for Bioconjugation and Drug Development. [URL: https://www.benchchem.com/technical-guide/bromide-leaving-group-in-peg-linkers]

- AxisPharm. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide. [URL: https://www.axispharm.com/bromo-peg]

- PurePEG. The Use of PEG Linkers in Controlled Drug Release | Mechanism & Benefits. [URL: https://www.purepeg.com/the-use-of-peg-linkers-in-controlled-drug-release]

- Creative Biolabs. What are PEG Linkers?. [URL: https://www.creative-biolabs.

- Creative PEGWorks. PEG Linkers: Structure, Applications & Contributions. [URL: https://www.creativepegworks.

- BOC Sciences. PEG Linkers in Antibody-Drug Conjugates. [URL: https://www.bocsci.

- AxisPharm. Application of PEG Linker. [URL: https://www.axispharm.

- BroadPharm. This compound, 2055105-25-2. [URL: https://broadpharm.com/products/bp-22857-propargyl-peg13-bromide.html]

- BroadPharm. N-Boc-PEG1-bromide, 164332-88-1. [URL: https://broadpharm.com/products/bp-20921-n-boc-peg1-bromide.html]

- Precise PEG. Bromo PEG. [URL: https://precisepeg.com/product/bromo-peg/]

- MedKoo Biosciences. Bromo-PEG6-alcohol | CAS# 136399-05-8. [URL: https://www.medkoo.com/products/43924]

- Jia, S., et al. (2023). Designing Bioorthogonal Reactions for Biomedical Applications. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10337072/]

- Wiessler, M., et al. (2016). Bioorthogonal chemistry: strategies and recent development. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4961958/]

- BroadPharm. Propargyl PEG, Click Chemistry Tool. [URL: https://broadpharm.com/peg-products/propargyl-peg-alkyne-peg]

- Benchchem. Application Notes and Protocols for Copper-Catalyzed Click Chemistry using Bis-Propargyl-PEG13. [URL: https://www.benchchem.com/application-notes/bioconjugation-protocols-using-bis-propargyl-peg13]

- Benchchem. DL-Propargylglycine for Advanced Click Chemistry and Bioconjugation. [URL: https://www.benchchem.

- Benchchem. Application Notes and Protocols for the Synthesis of Propargyl-Functionalized Drug-Linker Payloads. [URL: https://www.benchchem.com/application-notes/synthesis-of-propargyl-functionalized-drug-linker-payloads]

- Wikipedia. Bioorthogonal chemistry. [URL: https://en.wikipedia.org/wiki/Bioorthogonal_chemistry]

- National Institutes of Health (NIH). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222073/]

- Creative Biolabs. Propargyl-PEG13-acid (CAT#: ADC-L-Y0010). [URL: https://www.creative-biolabs.com/adc/propargyl-peg13-acid-44165.htm]

- MedChemExpress. Propargyl-PEG3-bromide | PROTAC Linker. [URL: https://www.medchemexpress.com/propargyl-peg3-bromide.html]

- SYNthesis med chem. Antibody Drug Conjugates. [URL: https://www.synthesis-med-chem.

- Benchchem. Click chemistry applications of propargyl-PEG linkers. [URL: https://www.benchchem.com/product/b11929912]

- ResearchGate. Bioorthogonal ligations and cleavages by reactions of chloroquinoxalines with ortho‐dithiophenols. [URL: https://www.researchgate.net/publication/354924719_Bioorthogonal_ligations_and_cleavages_by_reactions_of_chloroquinoxalines_with_ortho-dithiophenols]

- Benchchem. Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-PEG3-OCH2-Boc. [URL: https://www.benchchem.com/application-notes/bioconjugation-of-peptides-with-propargyl-peg3-och2-boc]

- MDPI. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). [URL: https://www.mdpi.com/1420-3049/14/1/21]

- Benchchem. The Propargyl Group in Click Chemistry: A Technical Guide to Reactivity and Application. [URL: https://www.benchchem.com/technical-guide/propargyl-group-in-click-chemistry]

- MedchemExpress.com. Propargyl-PEG2-bromide | PROTAC Linker. [URL: https://www.medchemexpress.com/propargyl-peg2-bromide.html]

- Benchchem. Application Notes and Protocols for Antibody-Drug Conjugate Synthesis using Propargyl-PEG3-acid. [URL: https://www.benchchem.com/application-notes/adc-synthesis-using-propargyl-peg3-acid]

- MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [URL: https://www.mdpi.com/1420-3049/28/8/3379]

- National Institutes of Health (NIH). Recent Advances in PROTACs for Drug Targeted Protein Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9315572/]

- Benchchem. Application Notes and Protocols: Synthesis of PROTACs using Propargyl-PEG4-thioacetyl. [URL: https://www.benchchem.com/application-notes/synthesis-of-protacs-using-propargyl-peg4-thioacetyl]

- Frontiers. Key Considerations in Targeted Protein Degradation Drug Discovery and Development. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.862499/full]

Sources

- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Propargyl-PEG13-acid - Creative Biolabs [creative-biolabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 10. purepeg.com [purepeg.com]

- 11. creativepegworks.com [creativepegworks.com]

- 12. This compound, 2055105-25-2 | BroadPharm [broadpharm.com]

- 14. Application of PEG Linker | AxisPharm [axispharm.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. N-Boc-PEG1-bromide, 164332-88-1 | BroadPharm [broadpharm.com]

- 20. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 21. precisepeg.com [precisepeg.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Propargyl-PEG13-bromide chemical structure and properties

An In-Depth Technical Guide to Propargyl-PEG13-Bromide: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Introduction

In the landscape of modern therapeutics, particularly in the development of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the chemical linker has evolved from a simple spacer to a critical determinant of efficacy, stability, and safety.[1] Heterobifunctional linkers, possessing two distinct reactive moieties, offer a modular and strategic approach to constructing these intricate molecular architectures. Among these, this compound has emerged as a particularly versatile and powerful tool for researchers and drug developers.

This guide provides a senior application scientist's perspective on this compound, delving into its core chemical principles, physicochemical properties, and field-proven applications. We will move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework for its use in the laboratory. The molecule's design, featuring a terminal alkyne (propargyl group), a flexible polyethylene glycol (PEG) spacer, and a reactive bromide, allows for a sequential and controlled conjugation strategy that is central to its utility.[2][]

Part 1: Molecular Profile and Physicochemical Properties

This compound is a non-cleavable, heterobifunctional PEG derivative.[4] Its structure is defined by three key components: a propargyl group for click chemistry, a bromide for nucleophilic substitution, and a 13-unit PEG chain that enhances solubility and provides spatial separation.[2][4]

Caption: Chemical structure of this compound.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound, which is essential for experimental design, including molar calculations and solvent selection.

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₅₅BrO₁₃ | [2] |

| Molecular Weight | 691.64 g/mol | [2][] |

| CAS Number | 2055105-25-2 | [2] |

| Appearance | Solid Powder or Oil | [5] |

| Purity | Typically ≥98% | [2] |

| Solubility | Water, DMSO, DMF, DCM | [2] |

| Storage Condition | -20°C, Dry, Dark | [2][5] |

Part 2: The Chemistry of a Heterobifunctional Tool

The efficacy of this compound lies in the orthogonal reactivity of its two terminal functional groups. This dual-functionality allows for a controlled, two-step conjugation process, which is fundamental to building complex molecular constructs.

The Propargyl Group: A Gateway to Click Chemistry

The terminal alkyne of the propargyl group is a key substrate for one of the most robust and widely used bioconjugation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] This "click chemistry" reaction forms a highly stable triazole ring, covalently linking the PEG chain to any molecule bearing an azide group.[8]

Expertise & Experience: The choice of CuAAC is deliberate. It is prized for its high yields, specificity (azides and alkynes do not react with most biological functional groups), and mild reaction conditions (it can be performed in aqueous buffers at physiological pH).[8][9] This bio-orthogonality is critical when working with sensitive proteins or complex small molecules, as it minimizes side reactions and simplifies purification.

Caption: The CuAAC "Click Chemistry" reaction pathway.

The Bromide Group: A Handle for Nucleophilic Conjugation

On the opposite end of the linker, the bromide atom serves as an excellent leaving group in nucleophilic substitution (Sₙ2) reactions.[4][10] This allows the linker to be covalently attached to nucleophilic residues found on the surface of proteins and peptides.

Trustworthiness: The most common targets for this alkylation are the thiol groups of cysteine residues, which are highly nucleophilic and can be selectively targeted under specific pH conditions.[11] The ε-amino groups of lysine residues are also potential targets, though they are generally less reactive than thiols.[11] The choice of reaction buffer and pH is a critical parameter for directing the conjugation to the desired site. For instance, maintaining a pH around 7.0-7.5 favors the deprotonation of cysteine's thiol group (pKa ~8.5) more selectively than lysine's amine group (pKa ~10.5), thus promoting cysteine-specific alkylation.

Caption: Alkylation of a protein cysteine via Sₙ2 reaction.

The PEG13 Spacer: The Physicochemical Modulator

The polyethylene glycol chain is not merely a spacer; it is a functional component that imparts critical physicochemical properties to the final conjugate.

-

Enhanced Solubility: PEG is highly hydrophilic, which significantly improves the aqueous solubility of conjugated molecules, a common challenge with hydrophobic drugs or proteins.[2][12]

-

Improved Pharmacokinetics: The hydrodynamic radius of the PEG chain can shield conjugated proteins from proteolytic degradation and reduce renal clearance, thereby extending their circulation half-life.[11][13]

-

Optimal Spacing: In applications like PROTACs, the length of the linker is paramount. The 13-unit PEG chain provides a defined and flexible spatial separation between the two binding ligands, which is essential for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1]

Part 3: Core Applications and Field-Proven Insights

The unique trifecta of functionalities makes this compound a go-to reagent for several advanced applications.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[14] The linker is arguably the most critical component, and this compound offers a modular approach to PROTAC synthesis.

Authoritative Grounding: A common strategy involves synthesizing or obtaining a ligand for the E3 ligase (e.g., derivatives of thalidomide for Cereblon) functionalized with an azide. Separately, a ligand for the protein of interest is functionalized with a nucleophile (e.g., a phenol or thiol). The this compound can then be used to first connect to the target protein ligand via nucleophilic substitution, followed by a CuAAC reaction with the azide-bearing E3 ligase ligand. This modularity allows for the rapid generation and testing of a library of PROTACs with varying linker lengths and attachment points.[1]

Caption: Modular workflow for PROTAC synthesis.

Part 4: Experimental Protocols: A Self-Validating Guide

The following protocols are designed to be self-validating systems, with explanations for each critical step.

Protocol 4.1: Protein Propargylation via Cysteine Alkylation

This protocol describes the attachment of the this compound linker to a protein containing accessible cysteine residues.

Materials:

-

Protein of interest (with at least one accessible cysteine)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

-

Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Desalting column (e.g., PD-10) for purification

Methodology:

-

Protein Preparation (Self-Validation Step): Dissolve the protein in degassed PBS to a concentration of 1-5 mg/mL. If cysteines are oxidized (forming disulfide bonds), pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce them. Causality: TCEP is used as it is stable and does not contain a thiol that could compete in the subsequent alkylation step.

-

Linker Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. Causality: A molar excess drives the reaction to completion. The reaction is slower at 4°C but can minimize potential protein degradation.

-

Quenching: Add a quenching reagent (e.g., L-cysteine to a final concentration of 10 mM) and incubate for 30 minutes. Causality: This step consumes any unreacted this compound, preventing non-specific alkylation during storage or downstream steps.

-

Purification (Self-Validation Step): Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column, eluting with PBS.

-

Characterization: Confirm successful conjugation using techniques like SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry (MALDI-TOF or ESI-MS) for precise mass determination.

Protocol 4.2: CuAAC on a Propargylated Protein

This protocol describes the "clicking" of an azide-functionalized molecule (e.g., a fluorescent dye, a drug payload) onto the propargylated protein from Protocol 4.1.

Materials:

-

Propargylated protein

-

Azide-functionalized molecule of interest

-

Reaction Buffer: PBS, pH 7.4

-

Catalyst Stock: 50 mM Copper(II) Sulfate (CuSO₄) in water

-

Ligand Stock: 250 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water

-

Reducing Agent Stock: 500 mM Sodium Ascorbate in water (prepare fresh)

Methodology:

-

Reagent Preparation: Dissolve the azide-functionalized molecule in DMSO or water to create a stock solution.

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Propargylated protein (to a final concentration of 1-10 mg/mL in PBS).

-

Azide-functionalized molecule (add 5- to 10-fold molar excess over the protein).

-

THPTA ligand (add to a final concentration of 1-2.5 mM). Causality: THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and protects the protein from copper-induced damage.[15]

-

CuSO₄ (add to a final concentration of 0.25-0.5 mM).

-

-

Initiation: Add Sodium Ascorbate to a final concentration of 2.5-5 mM to initiate the reaction. Causality: Sodium ascorbate is a biocompatible reducing agent that reduces Cu(II) to the active Cu(I) catalytic species.[15]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification and Characterization: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove the catalyst and excess reagents. Characterize the final product by SDS-PAGE, UV-Vis spectroscopy (if the azide molecule is a chromophore), and mass spectrometry.

Part 5: Handling and Safety Considerations

While this compound is significantly safer than its volatile precursor, propargyl bromide, standard laboratory precautions should be observed.

-

Storage: Store the compound at -20°C in a desiccated environment to prevent hydrolysis and degradation.[2]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle stock solutions in a chemical fume hood.

-

Reagent Safety: Be aware of the hazards associated with reagents used in its application. Propargyl bromide is toxic, highly flammable, and a lachrymator.[16][17][18] Copper salts can be toxic, and appropriate waste disposal procedures must be followed.

Conclusion

This compound stands out as a highly effective and versatile heterobifunctional linker. Its well-defined structure, combining the robust reactivity of click chemistry, the specificity of nucleophilic substitution, and the beneficial physicochemical properties of a PEG spacer, provides a powerful platform for the rational design of sophisticated bioconjugates. From extending the half-life of therapeutic proteins to enabling the modular synthesis of next-generation modalities like PROTACs, a thorough understanding of its chemical principles is essential for unlocking its full potential in research and drug development.

References

-

AxisPharm. (n.d.). Propargyl PEG | Alkyne PEG, Click Chemistry Linkers. Retrieved from [Link]

-

P. M. E. Gramlich, S. Warncke, J. Gierlich, T. Carell. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Retrieved from [Link]

-

L. Sun, Y. Z. Wang, G. S. Chen, M. Jiang. (2012). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Molecules. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Propargyl-PEG3-bromide (CAT#: ADC-L-197). Retrieved from [Link]

-

Wikipedia. (n.d.). Propargyl bromide. Retrieved from [Link]

-

ResearchGate. (n.d.). Main PEGylation strategies for polymeric particles. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound, 2055105-25-2 | BroadPharm [broadpharm.com]

- 4. Propargyl-PEG3-bromide - Creative Biolabs [creative-biolabs.com]

- 5. xcessbio.com [xcessbio.com]

- 6. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 7. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. creativepegworks.com [creativepegworks.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

Core Physicochemical Properties of Propargyl-PEG13-bromide

An In-depth Technical Guide to the Solubility and Handling of Propargyl-PEG13-bromide

In the evolving landscape of bioconjugation and drug delivery, the precise control over molecular architecture is paramount. Heterobifunctional linkers, such as this compound, represent a cornerstone of this control, offering a versatile platform for covalently connecting biological molecules with therapeutic agents, imaging probes, or functionalized surfaces. This guide provides an in-depth analysis of a critical, yet often overlooked, parameter: the solubility and handling of this compound. Understanding these physicochemical properties is not merely a procedural formality but the foundation upon which successful and reproducible conjugation strategies are built.

This document moves beyond simple data presentation to explain the underlying chemical principles governing the behavior of this reagent in two of the most common laboratory solvents: water and dimethyl sulfoxide (DMSO). By elucidating the causality behind each procedural step, this guide aims to empower researchers, scientists, and drug development professionals with the field-proven insights required for excellence in their experimental work.

This compound is a sophisticated chemical tool characterized by three key functional domains:

-

A Propargyl Group: This terminal alkyne (C≡CH) is a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the formation of a highly stable triazole linkage with azide-modified molecules.[1]

-

A Polyethylene Glycol (PEG) Spacer: The 13-unit PEG chain (-(OCH₂CH₂)₁₃-) is the primary determinant of the molecule's solubility in aqueous media.[1][2] Its length and hydrophilic nature provide a flexible, water-soluble spacer arm that can reduce steric hindrance and minimize aggregation in bioconjugation reactions.

-

A Bromide Group: As an alkyl halide, the bromide serves as an excellent leaving group for nucleophilic substitution reactions, allowing for covalent attachment to nucleophiles such as thiols or amines.[1]

A summary of its key properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₂₉H₅₅BrO₁₃ | [2] |

| Molecular Weight | 691.7 g/mol | [2] |

| Appearance | Varies (Typically a solid or viscous oil) | [3] |

| Purity | Typically >95% | [2] |

| Primary Applications | Click Chemistry, PROTACs, Bioconjugation | [4] |

Solubility Profile: Water vs. DMSO

The choice of solvent is a critical decision in any experimental design involving this compound. The solubility is dictated by the interplay between the hydrophilic PEG chain and the more hydrophobic organic termini.

| Solvent | Qualitative Solubility | Mechanistic Rationale |

| Water | Soluble | The extensive PEG chain, with its 13 repeating ether units, dominates the molecule's character, rendering it hydrophilic. The oxygen atoms in the ether linkages act as hydrogen bond acceptors, allowing the molecule to be readily solvated by water. This property is a deliberate design feature to facilitate reactions in aqueous biological buffers.[1][2] |

| DMSO | Soluble | Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent capable of dissolving a vast array of organic compounds. It effectively solvates both the polar PEG chain and the organic propargyl and bromo-ethyl moieties, making it an excellent choice for preparing high-concentration stock solutions.[2][4] |

| Other Solvents | Soluble | The compound is also noted to be soluble in other common organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF).[2][4] |

Experimental Workflow: Preparation of Stock Solutions

The integrity of experimental outcomes relies on the correct preparation and handling of reagent stock solutions. The following protocols are designed as self-validating systems to ensure reproducibility and reagent stability.

Workflow Diagram for Solution Preparation

The following diagram illustrates the decision-making process and workflow for preparing solutions of this compound.

Caption: Workflow for preparing this compound solutions.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol is ideal for creating a stable, concentrated stock for long-term storage and subsequent dilution into various reaction buffers.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Inert gas (Argon or Nitrogen)

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer and/or sonicator bath

Methodology:

-

Reagent Equilibration: Before opening, allow the manufacturer's vial of this compound to warm to room temperature for at least 20 minutes.

-

Causality: This crucial step prevents atmospheric moisture from condensing onto the cold reagent, which could lead to hydrolysis and compromise the compound's integrity.[5]

-

-

Weighing: In a fume hood, accurately weigh the desired amount of the compound into a sterile, dry vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

-

Causality: The use of anhydrous DMSO is critical for long-term stability, as water can facilitate the slow hydrolysis of the terminal bromide.

-

-

Dissolution: Cap the vial tightly and vortex thoroughly. If needed, briefly sonicate the vial in a water bath until the solid is completely dissolved.

-

Storage: Blanket the headspace of the vial with an inert gas (e.g., argon), seal tightly, and parafilm the cap. Store at -20°C for long-term stability.[5] For frequent use, it is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Solution for Immediate Use

This protocol is designed for direct use in bioconjugation reactions conducted in aqueous buffers.

Materials:

-

This compound

-

Sterile, deionized water or desired aqueous buffer (e.g., PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Methodology:

-

Reagent Equilibration & Weighing: Follow steps 1 and 2 from Protocol 1.

-

Solvent Addition: Add the calculated volume of sterile water or buffer to the vial.

-

Dissolution: Vortex vigorously. The dissolution in water may be slower than in DMSO. Gentle warming (to ~30-37°C) can be applied if necessary, but care must be taken to not degrade the reagent or other components in the buffer.

-

Immediate Use: It is strongly recommended to use aqueous solutions of this compound immediately after preparation.

-

Causality: The C-Br bond is susceptible to hydrolysis in aqueous environments, particularly over extended periods. Preparing the solution fresh ensures the maximum concentration of active reagent is available for the conjugation reaction. Storing bioactive PEG hydrogels in dry conditions is preferable to storage in buffer to maintain bioactivity.[6]

-

Best Practices for Storage and Handling

The long-term stability and efficacy of this compound are contingent upon adherence to proper storage and handling guidelines.

-

Solid Form: The compound in its solid or neat oil form should be stored at -20°C, protected from light, and kept under a dry, inert atmosphere (Nitrogen or Argon).[5] PEG derivatives are susceptible to light and oxidation, which can cleave the polymer chain.[5][7]

-

Solution Form: As detailed in the protocols, DMSO stocks are relatively stable when stored frozen and protected from moisture. Aqueous solutions should not be stored for long periods.

-

General Handling: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. While the PEG component significantly reduces the volatility and toxicity compared to the parent compound, propargyl bromide, good laboratory practice should always be observed.[8][9]

By integrating these principles and protocols into your workflow, you can ensure the reliable and effective use of this compound, leading to more consistent and successful outcomes in your research and development endeavors.

References

-

PEG Storage and Handling Conditions. JenKem Technology. [Link]

-

Propargyl bromide | C3H3Br | CID 7842. PubChem, National Center for Biotechnology Information. [Link]

-

Propargyl-PEG3-bromide (CAT#: ADC-L-197). Creative Biolabs. [Link]

-

How Long Does Polyethylene Glycol Last? Chemistry For Everyone, YouTube. [Link]

-

Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. IDOSI Journals. [Link]

-

Drying and Storage Effects on Poly(ethylene glycol) Hydrogel Mechanical Properties and Bioactivity. NIH National Center for Biotechnology Information. [Link]

-

Propargyl Bromide - A Possible Chemical Alternative to. MBAO. [Link]

-

Propargyl bromide. Wikipedia. [Link]

Sources

- 1. Propargyl-PEG3-bromide - Creative Biolabs [creative-biolabs.com]

- 2. This compound, 2055105-25-2 | BroadPharm [broadpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Propargyl-PEG3-Bromide CAS#: 203740-63-0 [m.chemicalbook.com]

- 5. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 6. Drying and Storage Effects on Poly(ethylene glycol) Hydrogel Mechanical Properties and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. idosi.org [idosi.org]

- 8. Propargyl bromide | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Propargyl bromide - Wikipedia [en.wikipedia.org]

Unlocking Precision Bioconjugation: A Technical Guide to the Heterobifunctional Nature of Propargyl-PEG13-bromide

In the landscape of modern drug development and diagnostics, the ability to precisely link different molecular entities is paramount. This guide provides an in-depth exploration of Propargyl-PEG13-bromide, a heterobifunctional linker that offers a powerful solution for creating complex bioconjugates. We will delve into the unique characteristics of this molecule, its orthogonal reactivity, and provide practical guidance for its application in your research.

The Architecture of a Molecular Bridge: this compound

This compound is a versatile tool in the field of bioconjugation, designed with a distinct tripartite structure: a terminal propargyl group, a thirteen-unit polyethylene glycol (PEG) spacer, and a reactive bromide.[1] This heterobifunctional nature allows for a controlled, stepwise approach to covalently linking two different molecules, a cornerstone of creating sophisticated therapeutics like antibody-drug conjugates (ADCs) and diagnostics.[2][3][4]

The propargyl group, a terminal alkyne, serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6][7] This reaction is renowned for its high efficiency, specificity, and biocompatibility, forming a stable triazole linkage.[8][9] On the other end of the molecule, the bromide atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.[1] This allows for the initial conjugation to a biomolecule through reactions with nucleophilic amino acid residues.

The polyethylene glycol (PEG) spacer is not merely a linker; it imparts several beneficial properties to the resulting bioconjugate. The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules, a critical factor in drug formulation and preventing aggregation.[2][3][4] Furthermore, PEGylation increases the hydrodynamic volume of the conjugated molecule, which can prolong its circulation half-life by reducing renal clearance and shielding it from enzymatic degradation.[3][4][10] The length of the PEG chain can be tailored to provide optimal spatial separation between the conjugated molecules, which is often crucial for maintaining their biological activity.[3]

Orthogonal Reactivity: A Tale of Two Ends

The power of this compound lies in the orthogonal reactivity of its two functional groups. This allows for a sequential and controlled conjugation strategy, ensuring a more homogenous final product.

Nucleophilic Substitution: The Initial Anchor

The bioconjugation process typically begins with the reaction of the bromide group.[1] This alkyl halide is an excellent substrate for SN2 reactions with a variety of nucleophiles. In the context of bioconjugation, the primary targets are the nucleophilic side chains of amino acids on a protein's surface. The thiol group of cysteine and the ε-amino group of lysine are the most common targets for this alkylation.[1][5] The reaction conditions, particularly pH, can be modulated to favor the modification of one residue over the other.

The reactivity of alkyl halides in nucleophilic substitution reactions follows the order RI > RBr > RCl, making alkyl bromides effective electrophiles.[11] The rate of this reaction can be influenced by steric hindrance around the reactive carbon.[12]

Click Chemistry: The Final Link

Once the propargyl group is attached to the first molecule, the terminal alkyne is available for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized molecule.[5][13] This "click" reaction is characterized by its rapid kinetics, high yield, and lack of by-products, proceeding under mild, biocompatible conditions.[8] The result is a stable triazole ring linking the two molecules.

It is important to note that the presence of the bromide in the initial this compound molecule can potentially interfere with the copper catalyst used in the click reaction.[14] Therefore, the recommended strategy is to first perform the nucleophilic substitution to attach the linker to the first molecule and then proceed with the click reaction.[14]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. purepeg.com [purepeg.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound, 2055105-25-2 | BroadPharm [broadpharm.com]

- 7. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 8. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. purepeg.com [purepeg.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Propargyl-PEG13-bromide

Introduction: The Strategic Value of a Heterobifunctional Linker

In the landscape of modern bioconjugation, precision and control are paramount. The ability to link distinct molecular entities—be it a therapeutic payload to a targeting antibody, or a fluorescent probe to a protein of interest—underpins significant advancements in drug delivery, diagnostics, and fundamental biological research.[1][2] Propargyl-PEG13-bromide emerges as a key enabling tool in this context. It is a heterobifunctional linker, meticulously designed to offer orthogonal reactivity at each of its termini.[3]

The strategic utility of this molecule is threefold:

-

The Propargyl Group: The terminal alkyne serves as a versatile handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the stable and covalent attachment to azide-modified molecules.[4][5]

-

The Polyethylene Glycol (PEG) Spacer: The 13-unit PEG chain imparts critical physicochemical properties. It enhances aqueous solubility, reduces aggregation of the conjugate, and can mask the molecule from the host's immune system, thereby increasing its in vivo circulation time.[6][7][8]

-

The Terminal Bromide: This functional group acts as a reactive electrophile, susceptible to nucleophilic substitution by moieties such as thiols or amines, providing an alternative conjugation pathway.[3][9][10]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that ensure a successful and verifiable outcome.

Part 1: Strategic Synthesis Pathway

The synthesis of this compound is most reliably achieved through a two-step pathway starting from the commercially available precursor, Propargyl-PEG13-alcohol. This strategy isolates the two distinct functionalization reactions, minimizing the formation of undesired symmetric byproducts (e.g., Bis-Propargyl-PEG or Bis-Bromo-PEG) and simplifying subsequent purification.

The core logic is to convert the terminal hydroxyl group of the precursor into a better leaving group (a tosylate), which is then readily displaced by a bromide ion. This two-step approach is generally preferred over direct bromination with agents like phosphorus tribromide (PBr₃) because it proceeds under milder conditions, offering greater control and minimizing potential side reactions with the PEG ether backbone.[11]

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis

Materials and Reagents:

-

Propargyl-PEG13-alcohol (≥95% purity)[12]

-

4-Toluenesulfonyl chloride (TsCl, ≥99%)

-

Triethylamine (Et₃N, ≥99.5%, distilled)

-

Lithium bromide (LiBr, ≥99%, anhydrous)

-

Dichloromethane (DCM, anhydrous, ≥99.8%)

-

Acetone (anhydrous, ≥99.5%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

TLC plates (silica gel 60 F₂₅₄)

Step 1: Synthesis of Propargyl-PEG13-tosylate (Intermediate)

Causality: The hydroxyl group is a poor leaving group. Tosyl chloride reacts with the hydroxyl group in the presence of a non-nucleophilic base (triethylamine) to form a tosylate ester. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge, thus activating the carbon for subsequent nucleophilic attack. Triethylamine serves to neutralize the HCl byproduct generated during the reaction.[11]

-

Dissolve Propargyl-PEG13-alcohol (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of PEG) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) dropwise with stirring, followed by the slow, portion-wise addition of tosyl chloride (1.2 eq).

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM). The product spot should have a higher Rf value than the starting alcohol.

-

Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Propargyl-PEG13-tosylate, which is typically used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

Causality: This is a classic Finkelstein reaction. The tosylate leaving group is displaced by the bromide nucleophile (from LiBr). Acetone is the ideal solvent because lithium bromide is soluble, while the lithium tosylate byproduct is not, helping to drive the reaction to completion according to Le Châtelier's principle.

-

Dissolve the crude Propargyl-PEG13-tosylate from the previous step in anhydrous acetone (approx. 20 mL per gram).

-

Add anhydrous lithium bromide (3.0 eq) to the solution.

-

Fit the flask with a condenser and heat the mixture to reflux (approx. 56 °C) for 6-8 hours, stirring vigorously.

-

Monitor the reaction by TLC until the tosylate intermediate is fully consumed.

-

Cool the mixture to room temperature and filter to remove the precipitated lithium tosylate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in DCM and wash with water (2x) to remove any remaining salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude this compound as an oil.

Part 2: The Self-Validating Purification Workflow

Purifying PEGylated compounds is notoriously challenging due to their amphiphilic nature, which often leads to streaking and poor separation on standard silica gel columns.[13] A carefully selected gradient elution is essential for isolating the desired product from unreacted starting material and byproducts.

Caption: Purification workflow for this compound.

Experimental Protocol: Purification

-

Column Preparation: Prepare a silica gel slurry in 100% DCM and pack a glass column. Equilibrate the column with 100% DCM.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this solid sample onto the top of the column bed. This "dry loading" technique typically results in better separation than liquid loading for PEG compounds.

-

Elution: Begin eluting with 100% DCM. Gradually increase the polarity of the eluent by slowly increasing the percentage of methanol. A typical gradient might be from 0% to 10% methanol over several column volumes.

-

Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Visualize the spots using a potassium permanganate (KMnO₄) stain, which reacts with the PEG backbone, or an iodine chamber. The desired product will have an Rf value intermediate between the less polar tosylate and the more polar starting alcohol.

-

Isolation: Combine the fractions that contain the pure product, as determined by TLC.

-

Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a clear or pale yellow oil.

Part 3: Rigorous Characterization for Structural Verification

No synthesis is complete without unambiguous confirmation of the final product's identity and purity. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.

Characterization Data Summary

| Technique | Functional Group/Proton | Expected Signal/Peak | Purpose |

| ¹H NMR | Alkyne C-H | ~2.5 ppm (triplet) | Confirms presence of propargyl group.[14][15] |

| -CH₂-C≡CH | ~4.2 ppm (doublet) | Confirms propargyl ether linkage. | |

| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.6-3.7 ppm (large multiplet) | Confirms PEG chain integrity. | |

| -CH₂-Br | ~3.8 ppm (triplet) | Confirms successful bromination. | |

| FT-IR | Alkyne ≡C-H Stretch | ~3300 cm⁻¹ (sharp) | Confirms terminal alkyne.[16] |

| Alkyne C≡C Stretch | ~2120 cm⁻¹ (weak, sharp) | Confirms alkyne bond.[16] | |

| C-O-C Ether Stretch | ~1100 cm⁻¹ (strong, broad) | Confirms PEG backbone.[17] | |

| C-H Aliphatic Stretch | ~2870 cm⁻¹ (strong) | Confirms alkyl chains. | |

| ESI-MS | Molecular Ion | [M+Na]⁺ or [M+K]⁺ peak | Confirms molecular weight. |

| Isotope Pattern | M and M+2 peaks (1:1 ratio) | Confirms presence of one bromine atom. |

Detailed Analysis

-

¹H NMR Spectroscopy: This is the most powerful tool for structural elucidation. The spectrum should clearly show the disappearance of the tosylate aromatic protons (~7.4-7.8 ppm) and the appearance of a triplet at ~3.8 ppm corresponding to the methylene protons adjacent to the newly installed bromine. The key diagnostic signals are the sharp alkyne proton triplet near 2.5 ppm and the doublet for the propargylic methylene protons at ~4.2 ppm.[14][15] The large, broad signal around 3.6 ppm is characteristic of the repeating ethylene glycol units.

-

FT-IR Spectroscopy: This technique provides rapid confirmation of the key functional groups. The most critical peaks to observe are the sharp ≡C-H stretch around 3300 cm⁻¹ and the very strong, broad C-O-C ether stretch of the PEG backbone near 1100 cm⁻¹.[16][18][17] The absence of a broad -OH stretch (around 3400 cm⁻¹) confirms the complete conversion of the starting alcohol.

-

Mass Spectrometry (ESI-MS): ESI-MS is used to confirm the correct mass of the product. Due to the nature of PEG, it readily adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions present in the system. The most definitive feature is the isotopic signature of bromine: two major peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a hallmark of a monobrominated compound.

Conclusion

The successful synthesis of this compound is a foundational capability for laboratories engaged in advanced bioconjugation and drug delivery research. The detailed protocols for synthesis, purification, and characterization outlined in this guide provide a robust and verifiable pathway to obtaining this high-value reagent. By understanding the causality behind each step—from the activation of the hydroxyl group to the choice of solvent in the final purification—researchers can troubleshoot effectively and ensure the production of material with the high purity and structural integrity required for demanding applications.

References

-

Reddit. (2022). Chromatography of PEG containing compounds. r/Chempros. Retrieved from [Link]

-

Biopharma PEG. (2019, November 7). PEGylation Reagents Selection Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). PEGylation. Retrieved from [Link]

-

Kittler, S., et al. (2012). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Bioconjugate Chemistry, 23(11), 2249-2262. ACS Publications. Retrieved from [Link]

-

Verma, A., et al. (2018). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. European Journal of Applied Sciences, 10(1), 01-14. IDOSI Publications. Retrieved from [Link]

-

Zheng, B., et al. (2021). Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy. Organic Process Research & Development, 25(9), 2270–2276. ACS Publications. Retrieved from [Link]

-

AxisPharm. (n.d.). Propargyl PEG | Alkyne PEG, Click Chemistry Linkers. Retrieved from [Link]

-

Yin, H., et al. (2009). Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. Analytical Biochemistry, 384(2), 261-269. PubMed. Retrieved from [Link]

-

Kumar, S., & Gupta, M. N. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Membranes, 13(2), 195. MDPI. Retrieved from [Link]

-

Ofitserov, M. V., et al. (2016). New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 161, 1-7. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of PEG and PEOs. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of PEG (a), PLGA (b) and PLGA-PEG (c). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) Tween-80 and polyethylene glycol (PEG-400) and (b) CZTS thin films. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of PEG (a), of RAFT-agent (b), and of poly (methyl methacrylate-b-ethylene glycol-b-methyl methacrylate) (c). Retrieved from [Link]

-

Kanamori, T., et al. (2022). Synthesis and Characterization of Polyethylene Glycol-Grafted Photoreactive Polyethylene Glycols for Antibiofouling Applications. Polymers, 15(1), 143. MDPI. Retrieved from [Link]

-

AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

-

Biopharma PEG. (2019, September 11). What Is Polyethylene Glycol (PEG) & Its Application. Retrieved from [Link]

-

Merck. (2024, January 10). Understanding poly(ethylene glycol) (PEG) and synthetic PEG derivatives. Retrieved from [Link]

-

Chen, Y., et al. (2011). Synthesis and Characterization of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Molecules, 16(10), 8235-8246. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathways in the synthesis of a PEG-Br; b PEG-N3; c PECH-propargyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Partial ¹H NMR spectra of (A) propargyl bromide 2a (80% solution in.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of propargyl bromide derivative 7. Reagents and conditions:. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Propargyl-PEG13-alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

Marco-Arias, M., et al. (2014). One-Pot Regio- and Diastereoselective Gold-Catalyzed Propargylation of in Situ Activated Chromones and Consecutive Cyclization. Organic Letters, 16(24), 6330-6333. NIH. Retrieved from [Link]

-

Varki, A., et al. (2015). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. In Essentials of Glycobiology. Cold Spring Harbor Laboratory Press. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of propargyl bromide. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR of propargyl triethyl ammonium bromide. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) PAT-2 and (b) propargyl-thiophene. Retrieved from [Link]

-

University of Mississippi, eGrove. (2020). The Synthesis of a MePEG-based Hydroxide Conducting Electrolyte and the Optimization of the MePEG-Tosylation Reaction. Retrieved from [Link]

Sources

- 1. purepeg.com [purepeg.com]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. This compound, 2055105-25-2 | BroadPharm [broadpharm.com]

- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 6. PEGylation - Wikipedia [en.wikipedia.org]

- 7. What Is Polyethylene Glycol (PEG) & Its Application | Biopharma PEG [biochempeg.com]

- 8. news-medical.net [news-medical.net]

- 9. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. egrove.olemiss.edu [egrove.olemiss.edu]

- 12. medkoo.com [medkoo.com]

- 13. reddit.com [reddit.com]

- 14. Propargyl bromide(106-96-7) 1H NMR spectrum [chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of PEG Linkers in Bioconjugation

Introduction

In the landscape of advanced therapeutics, including Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated proteins, the linker is not merely a passive connector but an active modulator of the bioconjugate's overall performance.[1] Among the myriad of linker technologies, polyethylene glycol (PEG) has become an indispensable tool for drug developers.[1][2] PEG is a synthetic, hydrophilic polymer comprised of repeating ethylene oxide units (–CH₂−CH₂−O−).[1][3] The process of covalently attaching PEG chains to a molecule, known as PEGylation, is a well-established strategy to enhance the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of therapeutic agents.[1][4]

This guide provides a detailed exploration of the core physicochemical properties of PEG linkers, elucidates their profound impact on the performance of bioconjugates, and presents detailed experimental protocols for their comprehensive characterization.

I. Core Physicochemical Properties of PEG Linkers

The therapeutic advantages conferred by PEGylation are rooted in the fundamental physicochemical properties of the PEG polymer itself. These properties include its profound hydrophilicity, conformational flexibility, and inherent biocompatibility.

Hydrophilicity and Solubility

The defining characteristic of PEG is its exceptional water solubility, a direct result of its chemical structure. The ether oxygen atoms along the polymer backbone readily form hydrogen bonds with water molecules.[3][5] This interaction creates a hydration shell around the PEG chain, which in turn envelops the conjugated therapeutic molecule.[6] This "water cloud" is crucial for several reasons:

-

Enhanced Solubility of Hydrophobic Drugs: Many potent small molecule drugs are hydrophobic, posing significant challenges for formulation and intravenous administration. Covalent attachment of a PEG linker dramatically increases the aqueous solubility of the entire conjugate, often preventing aggregation and improving its developability.[6][7][8]

-

Improved Bioconjugate Stability: The hydration shell sterically shields the therapeutic molecule from interactions with other proteins or surfaces, reducing the likelihood of aggregation and precipitation in biological fluids.[6]

Flexibility, Excluded Volume, and the "Stealth" Effect

The single C-O bonds within the PEG backbone can rotate freely, granting the polymer significant conformational flexibility.[3] In an aqueous environment, PEG chains tumble and adopt a large, random coil conformation that sweeps out a significant hydrodynamic volume. This dynamic behavior is the basis for the "stealth" effect, a cornerstone of PEG's utility:

-

Reduced Immunogenicity: The flexible PEG chain creates a neutral, protective shield that masks the surface epitopes of the conjugated protein or drug.[9][10] This steric hindrance prevents or reduces recognition by the immune system, thereby minimizing the generation of anti-drug antibodies (ADAs).[4][11] However, it is important to note that anti-PEG antibodies can still be generated in some cases.[12][13][14]

-

Protection from Enzymatic Degradation: The same steric shielding effect protects the bioconjugate from proteolytic enzymes, extending its stability and functional lifetime in vivo.[10][15][16]

Biocompatibility

PEG is widely regarded as a non-toxic and biocompatible polymer, having received the "Generally Recognized As Safe" (GRAS) designation from the U.S. Food and Drug Administration (FDA).[12][15] This favorable safety profile is a primary reason for its extensive use in approved pharmaceutical products.[2][4]

II. Impact of PEG Linker Properties on Bioconjugate Performance

The physicochemical properties of the PEG linker directly translate into tangible improvements in the therapeutic performance of a bioconjugate. The length (molecular weight) and architecture (linear vs. branched) of the PEG chain are critical design parameters that can be modulated to achieve a desired therapeutic profile.

Pharmacokinetics and Bioavailability

PEGylation's most significant impact is on the pharmacokinetic profile of a bioconjugate.

-

Increased Hydrodynamic Size and Reduced Renal Clearance: The attachment of a PEG chain dramatically increases the hydrodynamic radius of the bioconjugate.[9][17] Molecules with a larger hydrodynamic volume are cleared more slowly by the kidneys, leading to a significantly prolonged circulation half-life.[6][15] This allows for less frequent dosing, improving patient compliance.[16]

-

Modulation by PEG Architecture: Branched PEG linkers, which feature multiple PEG arms extending from a central core, create a larger hydrodynamic volume for a given molecular weight compared to their linear counterparts.[9][18] This often results in even greater reductions in renal clearance and longer in vivo half-lives.[9][10]

The following table summarizes the impact of PEG linker length and architecture on the pharmacokinetic parameters of Interferon alfa, a well-characterized PEGylated protein.

| Parent Molecule | PEG Linker Molecular Weight & Architecture | Approximate Half-life (t½) | Systemic Clearance (CL) |

| Interferon alfa-2b | 12 kDa (linear) | ~50 hours | ~0.05 L/h/kg[19] |

| Interferon alfa-2a | 40 kDa (branched) | ~72-192 hours | ~0.01 L/h/kg[19] |

Steric Hindrance and Biological Activity

While the steric bulk of the PEG linker is advantageous for shielding the bioconjugate, it can also present a challenge. If the PEG chain is attached near the active site or binding domain of a protein, it can sterically hinder the interaction with its target receptor or substrate, leading to a partial loss of biological activity.[4][9][20][21]

The choice of PEG linker length and attachment site is therefore a critical optimization parameter. Shorter PEG linkers may be preferred when preserving the binding affinity of the parent molecule is paramount.[19] Site-specific conjugation technologies are often employed to attach the PEG linker at a position distal to the active site, thereby minimizing any negative impact on potency.[22]

Linker Architecture: Linear vs. Branched PEG

The choice between a linear and a branched PEG linker architecture involves a trade-off between several factors.[9]

| Feature | Linear PEG Linkers | Branched PEG Linkers |

| Structure | Single, unbranched polymeric chain.[9] | Multiple PEG arms radiating from a central core.[9] |

| Hydrodynamic Volume | Smaller for a given molecular weight.[9] | Larger for a given molecular weight, leading to reduced renal clearance.[9] |

| "Stealth" Effect | Provides an effective hydrophilic shield.[9] | Offers a superior shielding effect due to its three-dimensional structure.[9][23] |

| Steric Hindrance | Generally less steric hindrance.[9] | Can cause greater steric hindrance, potentially impacting binding affinity.[9] |

| Payload Capacity (for ADCs) | Typically lower (one linker attaches one drug).[9] | Potentially higher, as one linker can attach multiple drug molecules.[9] |

III. Characterization of PEGylated Bioconjugates

The heterogeneity inherent in PEGylation reactions necessitates a robust analytical workflow to ensure the quality, consistency, and safety of the final product.[17][24] A combination of chromatographic and biophysical techniques is typically employed.

Below is a generalized workflow for the characterization of a PEGylated protein.

Caption: A generalized workflow for the production and analytical characterization of PEGylated proteins.

Experimental Protocol: Characterization by Size-Exclusion Chromatography (SEC)

SEC is a fundamental technique for assessing the purity, aggregation state, and degree of PEGylation of a bioconjugate. It separates molecules based on their hydrodynamic volume.[17][25]

Objective: To determine the percentage of monomer, aggregate, and unreacted protein in a PEGylated protein sample.

Methodology:

-

System Preparation:

-

Equilibrate a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable size-exclusion column (e.g., TSKgel G3000SWXL).[25][26]

-

The mobile phase should be a buffered saline solution (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2) to minimize non-specific interactions with the column matrix.[26]

-

Set the flow rate to an appropriate value (e.g., 0.5 mL/min).[26]

-

-

Sample Preparation:

-

Prepare the PEGylated protein sample at a known concentration (e.g., 1-5 mg/mL) in the mobile phase.

-

Prepare control samples of the unmodified protein and the free PEG reagent for comparison.

-

-

Injection and Elution:

-

Data Analysis:

-

Integrate the peaks corresponding to the high-molecular-weight aggregates, the PEGylated monomer, and the unreacted native protein.

-

Calculate the percentage of each species relative to the total peak area. The PEGylated conjugate will elute earlier than the unmodified protein due to its larger hydrodynamic size.[25]

-

Experimental Protocol: Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic radius (Rh) and size distribution of molecules in solution.[29][30] It is particularly useful for detecting the presence of aggregates.

Objective: To measure the average hydrodynamic radius and polydispersity of a PEGylated protein sample.

Methodology:

-

Instrument Setup:

-

Use a DLS instrument equipped with a laser and a sensitive detector.

-

Ensure the instrument is clean and calibrated according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and large particulates.

-

Dilute the sample to an appropriate concentration in a suitable buffer (e.g., PBS). The optimal concentration will depend on the instrument and the sample's scattering properties.

-

-

Data Acquisition:

-

Pipette the sample into a clean, low-volume cuvette.

-

Place the cuvette in the instrument's sample holder and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Acquire data by measuring the fluctuations in scattered light intensity over time. The instrument's software will use an autocorrelation function to analyze these fluctuations.[31]

-

-

Data Analysis:

-

The software will calculate the translational diffusion coefficient and use the Stokes-Einstein equation to determine the hydrodynamic radius (Rh).

-

The polydispersity index (PDI) will also be calculated, providing a measure of the broadness of the size distribution. A low PDI value (<0.2) indicates a monodisperse sample.[31]

-

IV. Conclusion

The physicochemical properties of PEG linkers are central to their role in enhancing the therapeutic potential of bioconjugates. Their hydrophilicity, flexibility, and biocompatibility contribute to improved solubility, stability, and pharmacokinetic profiles. The ability to tune the length and architecture of the PEG chain allows for the rational design of bioconjugates with optimized efficacy and safety profiles. A thorough analytical characterization, employing techniques such as SEC and DLS, is paramount to ensuring the quality and consistency of these complex therapeutic modalities. As the field of bioconjugation continues to advance, a deep understanding of the structure-property relationships of PEG linkers will remain a critical asset for researchers and drug development professionals.

References

-

PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online. Available at: [Link]

-

How Polyethylene Glycol Enhances Drug Delivery and Industrial Formulations. Available at: [Link]

-

Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. Frontiers. Available at: [Link]

-

The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers. Available at: [Link]

-

The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. MDPI. Available at: [Link]

-

Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines. PMC - PubMed Central. Available at: [Link]

-

The influence of a polyethylene glycol linker on the metabolism and pharmacokinetics of a 89Zr-radiolabeled antibody. Available at: [Link]

-

The impact of PEGylation on biological therapies. PubMed. Available at: [Link]

-

PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures. ResearchGate. Available at: [Link]

-

Comparison of Cyclic and Linear PEG Conjugates. PMC - NIH. Available at: [Link]